molecular formula C11H20O B1360222 2-Pentylcyclohexanone CAS No. 32362-97-3

2-Pentylcyclohexanone

Cat. No.: B1360222
CAS No.: 32362-97-3
M. Wt: 168.28 g/mol
InChI Key: UXJMXERXJQAWSP-UHFFFAOYSA-N
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Description

2-Pentylcyclohexanone is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.28 g/mol . The compound is also known by other names such as 2-Pentylcyclohexan-1-one and pentylcyclohexanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexanone ring with a pentyl group attached to it . The InChI representation of the molecule is InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10H,2-9H2,1H3 . The Canonical SMILES representation is CCCCC1CCCCC1=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.28 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 4 rotatable bonds . The topological polar surface area is 17.1 Ų . The heavy atom count is 12 .

Scientific Research Applications

Analytical Chemistry and Detection Methods

2-Pentylcyclohexanone, along with similar compounds, has been studied for its analytical profiles and detection in biological matrices. De Paoli et al. (2013) examined three psychoactive arylcyclohexylamines, using various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. They developed a method for the qualitative and quantitative analysis of these compounds in biological fluids, utilizing liquid chromatography and ultraviolet detection (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Chemical Transformation

Research has been conducted on the synthesis of derivatives of this compound. Duhamel et al. (1991) achieved the stereoselective synthesis of (R)-7-pentylhexahydroazepine-2-thione, a formal precursor of perhydrohistrionicotoxin, using asymmetric alkylation of cyclohexanone (Duhamel, Kotera, & Marabout, 1991).

Cytotoxicity and Biological Applications

Cyclohexanone derivatives, including this compound analogs, have been isolated from Penicillium commune, showing cytotoxicities against human carcinoma cell lines. This highlights the potential of these compounds in medical and biological research. The structure and cytotoxicity of these derivatives were thoroughly studied by Liu et al. (2013) (Liu, Ren, Tang, Liu, Che, & Yao, 2013).

Catalysis and Polymer Science

This compound and its derivatives have applications in the field of catalysis and polymer science. Ma et al. (1999) explored the use of β-diketonate complexes in ethylene−propylene copolymerization, providing insights into the active species in Ziegler−Natta polymerization (Ma, Reardon, Gambarotta, Yap, Zahalka, & Lemay, 1999).

Biochemistry and Molecular Biology

In biochemistry, stereoselective reduction by fungi has been investigated using compounds similar to this compound. Okamura et al. (1999) examined thetransformation of 4-tert-pentytlcyclohexanone using various anthracnose fungi, revealing insights into biochemical processes and enzymatic activities (Okamura, Miyazawa, & Kameoka, 1999).

Chemical Synthesis and Characterization

In the domain of chemical synthesis, the method for synthesizing 2-acetylcyclohexanone has been researched. Feng (2009) studied the synthesis process involving toluene as an azeotropic agent, providing crucial data on the compound's preparation and its chemical properties (Feng, 2009).

Environmental Chemistry

In environmental chemistry, the study of the atmospheric chemistry of related ketones provides insights into the environmental impact and reactivity of these compounds. Atkinson, Tuazon, and Aschmann (2000) explored the reactions of 2-pentanone and 2-heptanone with hydroxyl radicals, contributing to the understanding of air pollution chemistry (Atkinson, Tuazon, & Aschmann, 2000).

Properties

IUPAC Name

2-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMXERXJQAWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865633
Record name 2-Pentylcyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32362-97-3
Record name 2-Pentylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32362-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentylcyclohexan-1-one
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Record name 2-Pentylcyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylcyclohexan-1-one
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Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC=C1CCCCC1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 845 mg (0.5 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 17.8 g (100 mmole) of 2-pentylidenecyclohexanone and 50 ml of methylene chloride were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 23 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography- using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 16 g (percent yield: 90%) of 2-pentylcyclohexanone as a clear yellow liquid. 1H-NMR (CDCl3)δ(ppm): 1.20 (t, 3H, J=7 Hz), 1.40 (m, 8H), 1.50-2.50 (m, 9H)
Quantity
845 mg
Type
reactant
Reaction Step One
Name
2-pentylidenecyclohexanone
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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